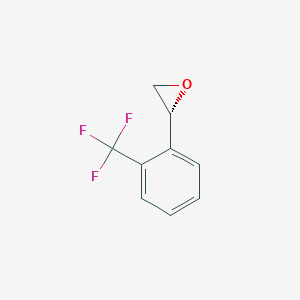![molecular formula C9H14N2 B13595349 [(2,6-Dimethylphenyl)methyl]hydrazine](/img/structure/B13595349.png)
[(2,6-Dimethylphenyl)methyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,6-Dimethylphenyl)methyl]hydrazine is an organic compound with the molecular formula C9H14N2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a [(2,6-dimethylphenyl)methyl] group.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(2,6-Dimethylphenyl)methyl]hydrazine can be synthesized through several methods. One common approach involves the reaction of [(2,6-dimethylphenyl)methyl] chloride with hydrazine hydrate under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
[(2,6-Dimethylphenyl)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Azines or nitroso compounds.
Reduction: Primary or secondary amines.
Substitution: Various substituted hydrazines depending on the nucleophile used.
Scientific Research Applications
[(2,6-Dimethylphenyl)methyl]hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(2,6-dimethylphenyl)methyl]hydrazine involves its interaction with various molecular targets. In biological systems, it can form hydrazones with carbonyl-containing compounds, which may inhibit enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- [(2,4-Dimethylphenyl)methyl]hydrazine
- [(3,5-Dimethylphenyl)methyl]hydrazine
- [(2,6-Dimethylphenyl)ethyl]hydrazine
Uniqueness
[(2,6-Dimethylphenyl)methyl]hydrazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct chemical reactivity .
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(2,6-dimethylphenyl)methylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-7-4-3-5-8(2)9(7)6-11-10/h3-5,11H,6,10H2,1-2H3 |
InChI Key |
LSKHNLBCCAVOJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


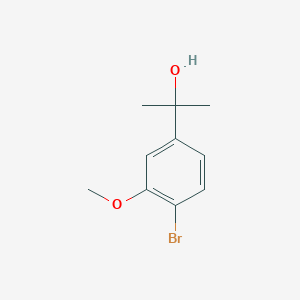
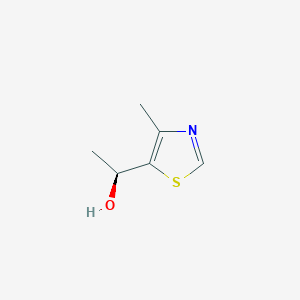
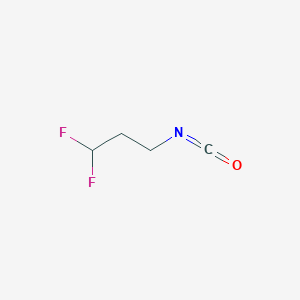
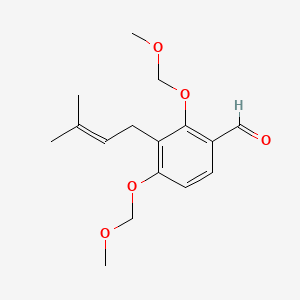
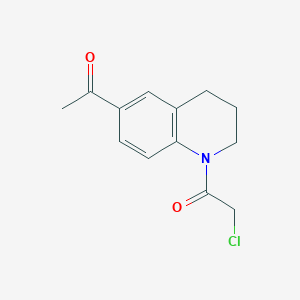
![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B13595305.png)
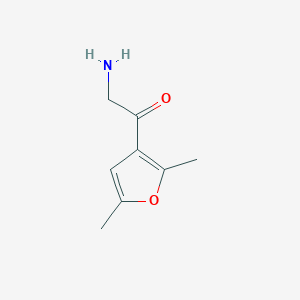
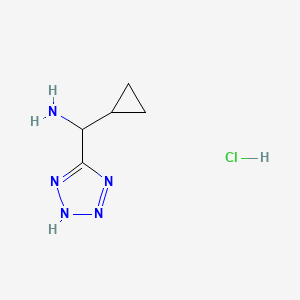

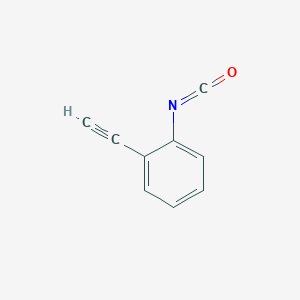

![1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13595335.png)
